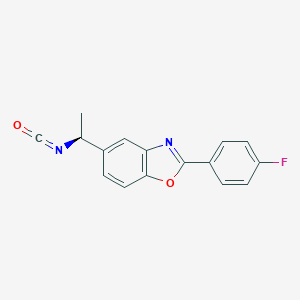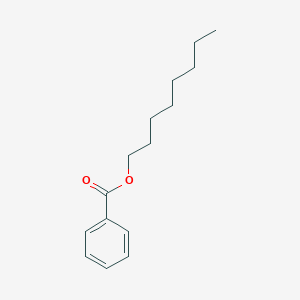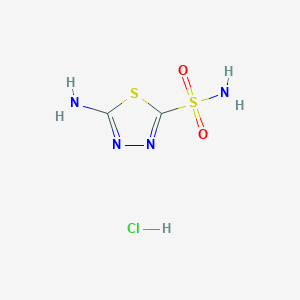
5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C2H5ClN4O2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is the enzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
The compound acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons .
Biochemical Pathways
By inhibiting carbonic anhydrase, the compound disrupts the balance of bicarbonate and protons in the body. This can affect various biochemical pathways, particularly those involving the transport of CO2 and the regulation of pH .
Pharmacokinetics
As a water-soluble compound , it is likely to be well-absorbed and distributed throughout the body.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a variety of effects at the molecular and cellular level. These include diuretic and anticonvulsant activities, with little neurotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that hydration levels could impact its bioavailability and efficacy. Additionally, the compound’s stability might be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known to be an inhibitor of human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Cellular Effects
Given its role as an inhibitor of HCA-B, it may influence cellular processes by modulating the activity of this enzyme .
Molecular Mechanism
As an inhibitor of HCA-B, it likely exerts its effects by binding to this enzyme and preventing it from catalyzing its normal reactions .
Properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJBIVRSKOGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




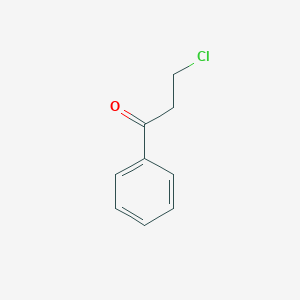
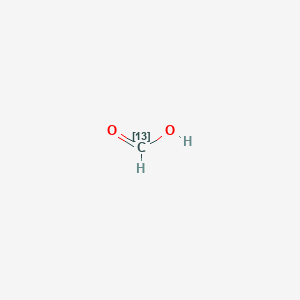
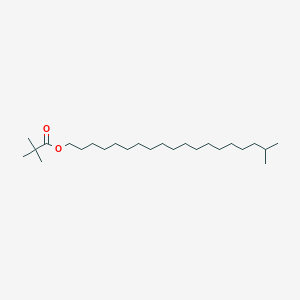
![(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B135407.png)
